1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of indole, piperidine, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Sulfonylation: The sulfonyl group can be introduced by reacting the compound with sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the indole and piperidine moieties with the sulfonyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Indole derivatives
- Pyrrolidine derivatives
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide is unique due to its specific combination of indole, piperidine, and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1H-indol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c21-15-4-6-16(7-5-15)28(26,27)24-12-9-14(10-13-24)20(25)23-19-3-1-2-18-17(19)8-11-22-18/h1-8,11,14,22H,9-10,12-13H2,(H,23,25) |
InChI Key |
SLOWBQWBLFBSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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